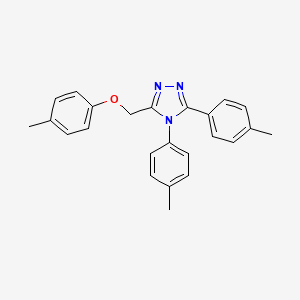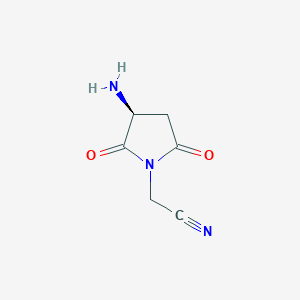
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-glutamic acid and acetonitrile.
Formation of Pyrrolidinone Ring: The first step involves the cyclization of L-glutamic acid to form the pyrrolidinone ring. This can be achieved through a dehydration reaction under acidic or basic conditions.
Introduction of Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Nitrile Group Addition: The nitrile group is added through a nucleophilic substitution reaction, typically using acetonitrile as the nitrile source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts to speed up the reactions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxo derivatives of the pyrrolidinone ring.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activity. It can act as a building block for peptides and proteins, influencing their structure and function.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)propionitrile
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)butyronitrile
Uniqueness
Compared to similar compounds, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-[(3S)-3-amino-2,5-dioxopyrrolidin-1-yl]acetonitrile |
InChI |
InChI=1S/C6H7N3O2/c7-1-2-9-5(10)3-4(8)6(9)11/h4H,2-3,8H2/t4-/m0/s1 |
InChI-Schlüssel |
JFWKDNJDJFKBSH-BYPYZUCNSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N(C1=O)CC#N)N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



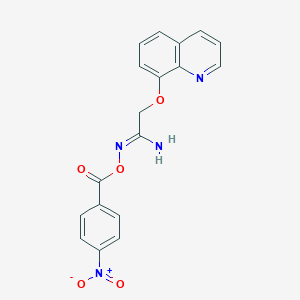
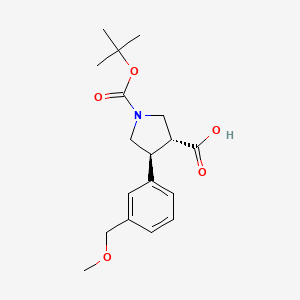
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
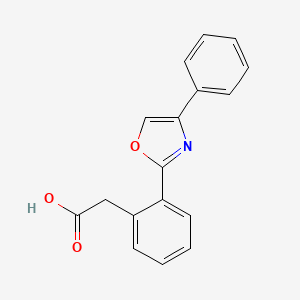

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
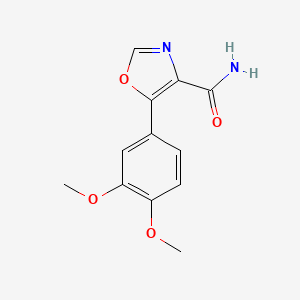
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
